molecular formula C25H21NO6 B13659727 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B13659727
M. Wt: 431.4 g/mol
InChI Key: VOADHFDRYSMKLO-UHFFFAOYSA-N
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Description

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then esterified to form the corresponding ethyl ester. This intermediate is then reacted with 2-oxo-1-phenylethylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and high-throughput screening may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C25H21NO6/c1-16(27)18-8-5-9-20(14-18)26-24(28)23(17-6-3-2-4-7-17)32-25(29)19-10-11-21-22(15-19)31-13-12-30-21/h2-11,14-15,23H,12-13H2,1H3,(H,26,28)

InChI Key

VOADHFDRYSMKLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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